4-{[2,6-Difluoro-4-(pent-4-en-1-yl)phenyl]ethynyl}-2,6-difluorobenzonitrile
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Overview
Description
4-{[2,6-Difluoro-4-(pent-4-en-1-yl)phenyl]ethynyl}-2,6-difluorobenzonitrile is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2,6-Difluoro-4-(pent-4-en-1-yl)phenyl]ethynyl}-2,6-difluorobenzonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the use of Suzuki-Miyaura coupling reactions, where boron reagents are used to couple aryl halides with alkenes . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-{[2,6-Difluoro-4-(pent-4-en-1-yl)phenyl]ethynyl}-2,6-difluorobenzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, often using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes.
Scientific Research Applications
4-{[2,6-Difluoro-4-(pent-4-en-1-yl)phenyl]ethynyl}-2,6-difluorobenzonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 4-{[2,6-Difluoro-4-(pent-4-en-1-yl)phenyl]ethynyl}-2,6-difluorobenzonitrile involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-{[2,6-Difluoro-4-(pent-4-en-1-yl)phenyl]ethynyl}-2,6-difluorobenzonitrile is unique due to its specific substitution pattern and the presence of both ethynyl and benzonitrile groups
Properties
CAS No. |
797048-67-0 |
---|---|
Molecular Formula |
C20H13F4N |
Molecular Weight |
343.3 g/mol |
IUPAC Name |
4-[2-(2,6-difluoro-4-pent-4-enylphenyl)ethynyl]-2,6-difluorobenzonitrile |
InChI |
InChI=1S/C20H13F4N/c1-2-3-4-5-13-8-17(21)15(18(22)9-13)7-6-14-10-19(23)16(12-25)20(24)11-14/h2,8-11H,1,3-5H2 |
InChI Key |
RCVMWKQZVFJMBQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCC1=CC(=C(C(=C1)F)C#CC2=CC(=C(C(=C2)F)C#N)F)F |
Origin of Product |
United States |
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